REACTION_CXSMILES
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[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].N1C=CN=C1.CN(C=O)C.[NH2:19][C:20]1[CH:21]=[C:22]([OH:26])[CH:23]=[CH:24][CH:25]=1>O>[Si:1]([O:26][C:22]1[CH:21]=[C:20]([NH2:19])[CH:25]=[CH:24][CH:23]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]
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Name
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|
Quantity
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12.5 g
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Type
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reactant
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Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Name
|
|
Quantity
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7.64 g
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Type
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reactant
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Smiles
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N1C=NC=C1
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Name
|
|
Quantity
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60 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(C=CC1)O
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Name
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|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring for 12 h at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 250 mL, three-neck, round bottomed flask equipped with a magnetic stirrer
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Type
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CUSTOM
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Details
|
was purged with nitrogen
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Type
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EXTRACTION
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Details
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The resulting suspension was extracted with hexanes (3×300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
|
Type
|
FILTRATION
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Details
|
filtered
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
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Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C=C(C=CC1)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |